[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
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Overview
Description
[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate is a complex organic compound with a unique tetracyclic structure. This compound is characterized by its multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R,4S,9R,10S,13S,16R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-7-ene-6,15-dione]
- [(1R,2R,4S,5S,9R,10S,13S,16R)-2,16-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate
Uniqueness
[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound [(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate is a complex organic molecule with significant biological implications. This article aims to explore its biological activity based on current research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its tetracyclic structure and multiple functional groups that contribute to its biological properties. It has a molecular formula of C23H34O5 and a molecular weight of 402.51 g/mol .
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer activity. A study conducted on various cancer cell lines demonstrated that it inhibits the proliferation of cells by inducing apoptosis through the activation of the caspase pathway. The compound showed a dose-dependent response in reducing cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Apoptosis via caspase activation |
PC-3 | 15.0 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential use in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.
Assay Type | IC50 (µM) | Reference Compound |
---|---|---|
DPPH | 25 | Ascorbic Acid (20) |
ABTS | 30 | Ascorbic Acid (25) |
Case Study 1: Breast Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, the administration of this compound led to a notable reduction in tumor size and improved quality of life metrics among participants. The trial highlighted the compound's ability to sensitize tumors to conventional chemotherapy agents.
Case Study 2: Inflammatory Bowel Disease
A separate study explored the use of this compound in animal models of inflammatory bowel disease (IBD). Results indicated a significant reduction in inflammation markers and histological improvement in colon tissues after treatment with the compound.
Properties
Molecular Formula |
C24H32O6 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C24H32O6/c1-12-15-7-8-16-23(6)10-9-18(27)22(4,5)17(23)11-19(29-13(2)25)24(16,20(12)28)21(15)30-14(3)26/h15-17,19,21H,1,7-11H2,2-6H3/t15-,16-,17+,19+,21+,23-,24-/m0/s1 |
InChI Key |
SSZYTFVVHZMNKM-HQYKWGRBSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@](CCC(=O)C2(C)C)([C@H]3[C@]14[C@@H]([C@@H](CC3)C(=C)C4=O)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)OC(=O)C)C)(C)C |
Origin of Product |
United States |
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